![molecular formula C8H7F2NO4S B1349648 Glycine, N-[(2,6-difluorophenyl)sulfonyl]- CAS No. 731003-82-0](/img/structure/B1349648.png)

Glycine, N-[(2,6-difluorophenyl)sulfonyl]-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

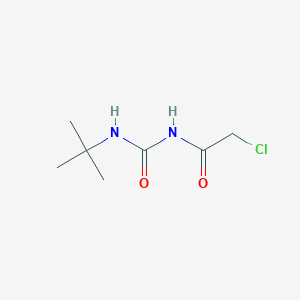

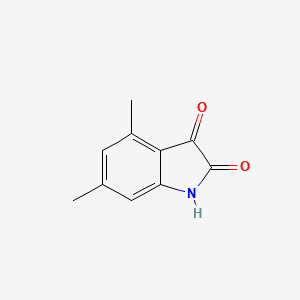

N-[(2,6-difluorophenyl)sulfonyl]glycine, also known by its chemical formula C<sub>8</sub>H<sub>7</sub>F<sub>2</sub>NO<sub>4</sub>S , is a compound with the following properties:

- IUPAC Name : {[(2,6-difluorophenyl)sulfonyl]amino}acetic acid

- Molecular Weight : 251.21 g/mol

Molecular Structure Analysis

The molecular structure of N-[(2,6-difluorophenyl)sulfonyl]glycine consists of a glycine moiety (aminoacetic acid) linked to a sulfonyl group, which in turn is attached to a difluorophenyl ring. The sulfonyl group imparts polarity and reactivity to the compound.

!Molecular Structure

Chemical Reactions Analysis

The chemical reactivity of N-[(2,6-difluorophenyl)sulfonyl]glycine remains an area of interest. Researchers may explore its behavior in various reactions, such as amidation, esterification, or nucleophilic substitution.

Physical And Chemical Properties Analysis

- Physical Form : Solid

- Purity : 95%

- Country of Origin : UA (specific country not specified)

科学的研究の応用

Chromatography Enhancements

The utilization of a fluorosurfactant, specifically the anionic N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine potassium salt (FC-129), has shown promise in micellar electrokinetic capillary chromatography (MEKC). This surfactant exhibited increased efficiency and selectivity differences compared to traditional surfactants like sodium dodecyl sulfate, suggesting potential applications in enhancing chromatographic separations (Ridder et al., 2001).

Molecular Structure and Synthesis

A glycine-based sulfonamide derivative, N-(glycine)-para styrene sulfonamide (GSS), and its palladium complex were synthesized for the first time, with applications in vibrational spectroscopy, molecular electrostatic potential studies, and antimicrobial activity. This synthesis highlights the role of glycine-based sulfonamides in creating novel compounds with potential applications in chemistry and biology (Shafieyoon et al., 2019).

Coordination Polymers and Crystal Engineering

Studies on N-[(3-carboxyphenyl)-sulfonyl]glycine and its derivatives have led to the synthesis of various coordination polymers with lead(II) and manganese(II) complexes, showcasing diverse structures and potential for application in crystal engineering and materials science. These compounds exhibit interesting geometries and coordination modes, suggesting their utility in constructing novel materials with specific properties (Wen & Yuan, 2010); (Ma et al., 2008).

Environmental Pollution and Plant Uptake

Research on the uptake, translocation, and biotransformation of N-ethyl perfluorooctanesulfonamide (N-EtFOSA) by plants suggests that such compounds can be efficiently absorbed and metabolized by various plant species. This work is essential for understanding the environmental behavior of sulfonamide derivatives and their potential impact on agriculture and food safety (Zhao et al., 2018).

Safety And Hazards

While safety information is limited, it’s essential to handle N-[(2,6-difluorophenyl)sulfonyl]glycine with care due to its sulfonyl functionality. Researchers should follow standard laboratory safety protocols.

将来の方向性

Future research could focus on:

- Elucidating its biological targets and potential therapeutic applications.

- Investigating its pharmacokinetics and pharmacodynamics.

- Assessing its stability under various conditions.

Please note that further exploration of primary literature would provide more detailed insights into this compound’s properties and applications123.

特性

IUPAC Name |

2-[(2,6-difluorophenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO4S/c9-5-2-1-3-6(10)8(5)16(14,15)11-4-7(12)13/h1-3,11H,4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHZFLDBUGYYJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)NCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368543 |

Source

|

| Record name | Glycine, N-[(2,6-difluorophenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine, N-[(2,6-difluorophenyl)sulfonyl]- | |

CAS RN |

731003-82-0 |

Source

|

| Record name | N-[(2,6-Difluorophenyl)sulfonyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731003-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-[(2,6-difluorophenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenamine, 4-[(trifluoromethyl)sulfinyl]-](/img/structure/B1349578.png)

![1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349591.png)

![1-[(3,4-Dimethylphenyl)sulfonyl]piperazine](/img/structure/B1349610.png)

![2-{[(2-Methoxyphenyl)amino]methyl}phenol](/img/structure/B1349619.png)

![4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1349633.png)

![4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1349634.png)

![7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B1349636.png)